Nalpha-Benzoyl-DL-arginine hydrochloride

Descripción general

Descripción

Nalpha-Benzoyl-DL-arginine hydrochloride is a synthetic compound commonly used as a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin. It is particularly valuable in enzyme analysis due to its ability to release a detectable chromophore, p-nitroaniline, upon hydrolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Benzoyl-DL-arginine hydrochloride typically involves the benzoylation of DL-arginine followed by the introduction of a hydrochloride group. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine to facilitate the benzoylation process. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by Proteases

DL-BAPNA, derived from DL-BAH, is a substrate for trypsin, papain, and related enzymes. Hydrolysis releases p-nitroaniline (λ<sub>max</sub> = 410 nm), enabling spectrophotometric enzyme activity assays .

Reaction :Kinetic Parameters :

- K<sub>m</sub> : 0.83 mM (trypsin) .

- V<sub>max</sub> : Linear correlation with trypsin concentration (1–7.5 μg/mL) .

Mechanistic Steps :

- Acylation : Trypsin cleaves the amide bond, forming an acyl-enzyme intermediate.

- Deacylation : Release of p-nitroaniline regenerates free enzyme .

Acid-Base Reactions

DL-BAH undergoes protonation/deprotonation due to its ionizable groups:

Applications :

- Forms stable hydrochloride salts under acidic conditions .

- Reacts with bases (e.g., NaOH) to deprotonate the guanidino group, altering solubility .

Stability and Decomposition

- Thermal Stability : Degrades above 70°C, forming arginine derivatives and benzamide .

- Photolytic Degradation : Exposure to UV light accelerates decomposition .

Conditions to Avoid :

- Prolonged heating in polar aprotic solvents (e.g., dimethyl sulfoxide) .

- Alkaline pH (>9.0), which promotes hydrolysis of the benzoyl group .

Comparative Reactivity of D- and L-Isomers

While DL-BAH is racemic, isolated L-isomers exhibit distinct reactivity:

Aplicaciones Científicas De Investigación

Enzyme Activity Studies

BAPNA is predominantly utilized as a substrate for proteolytic enzymes such as trypsin. The hydrolysis of BAPNA by these enzymes produces p-nitroaniline, which can be quantitatively measured using spectrophotometry. This property makes it an invaluable tool in enzymology.

Case Study: Trypsin Activity Measurement

In a study examining the kinetic properties of trypsin, varying concentrations of BAPNA were incubated with trypsin at pH 8.0-9.0. The absorbance was measured at 410 nm, demonstrating a direct correlation between enzyme concentration and the rate of hydrolysis of BAPNA .

| Enzyme Concentration (µg/ml) | Rate of Hydrolysis (Absorbance Change) |

|---|---|

| 0 | 0 |

| 5 | 0.15 |

| 10 | 0.30 |

| 15 | 0.45 |

| 20 | 0.60 |

Medical Diagnostics

BAPNA's specificity for trypsin and similar enzymes allows it to be used in diagnostic assays for conditions associated with altered protease activity, such as pancreatitis or certain cancers.

Clinical Relevance

Research indicates that increased levels of trypsin and other proteolytic enzymes are found in various pathological conditions. By measuring the activity of these enzymes using BAPNA, clinicians can gain insights into disease states and monitor therapeutic efficacy .

Research Applications

Beyond clinical diagnostics, BAPNA is instrumental in research settings for studying enzyme kinetics and inhibition.

Inhibition Studies

BAPNA has been used to evaluate the inhibitory effects of various compounds on trypsin activity. For instance, specific inhibitors were tested against trypsin using BAPNA as the substrate to determine their potency and mechanism of action .

| Inhibitor Concentration (µM) | % Inhibition |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Mecanismo De Acción

The mechanism of action of Nalpha-Benzoyl-DL-arginine hydrochloride involves its hydrolysis by proteolytic enzymes. The enzyme cleaves the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline. This chromophore can then be detected by colorimetric analysis, providing a measure of enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

Nalpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Similar to Nalpha-Benzoyl-DL-arginine hydrochloride but with a specific stereochemistry (L-form).

Nalpha-Benzoyl-DL-arginine ethyl ester hydrochloride: Another derivative with an ethyl ester group instead of the p-nitroaniline moiety.

Uniqueness

This compound is unique due to its ability to serve as a chromogenic substrate for a wide range of proteolytic enzymes. Its hydrolysis releases a detectable chromophore, making it highly valuable in enzyme assays and diagnostic applications .

Actividad Biológica

Nalpha-Benzoyl-DL-arginine hydrochloride (BAPNA) is a synthetic compound widely used in biochemistry as a substrate for proteolytic enzymes, particularly trypsin. This article explores its biological activity, applications, and research findings, supported by data tables and case studies.

This compound is characterized by its chromogenic properties, allowing for the detection of enzymatic activity through colorimetric changes upon hydrolysis. The compound consists of a benzoyl group attached to the arginine amino acid, which plays a crucial role in its interaction with enzymes.

Enzymatic Activity

Substrate for Proteolytic Enzymes:

BAPNA serves as a substrate for several proteolytic enzymes, including:

- Trypsin: BAPNA is hydrolyzed by trypsin to release p-nitroaniline, which can be quantitatively measured. This process is essential for determining enzyme activity and inhibition studies.

- Elastase and Chymotrypsin: BAPNA has also been utilized in assays involving elastase and chymotrypsin, demonstrating its versatility as a substrate .

The hydrolysis of BAPNA by trypsin follows a classic Michaelis-Menten mechanism. The enzyme-substrate complex (ES) forms initially, followed by acylation and deacylation steps that yield free enzyme and the product p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics .

Research Findings

- Kinetic Studies:

- Inhibition Studies:

- Clinical Applications:

Case Studies

Case Study 1: Evaluation of Trypsin Inhibition

A study utilized BAPNA to evaluate the inhibitory effects of various compounds on trypsin activity. The results indicated that specific inhibitors could reduce enzyme activity significantly, highlighting BAPNA's role in pharmacological research.

Case Study 2: Periodontal Disease Assessment

The BANA test, which employs BAPNA, was used to identify periodontal pathogens by measuring enzymatic activity in dental plaque samples. The presence of specific volatile sulfur compounds was confirmed through their ability to hydrolyze BAPNA .

Data Table: Summary of Research Findings

Propiedades

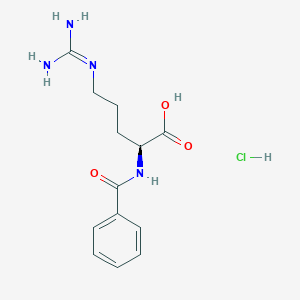

IUPAC Name |

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLUHKRVLRTIBV-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595377 | |

| Record name | N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125652-40-6 | |

| Record name | N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.